molecular formula C14H10O3 B156639 Oroselone CAS No. 1760-27-6

Oroselone

Cat. No. B156639
CAS RN: 1760-27-6
M. Wt: 226.23 g/mol
InChI Key: FQCPXIJRWHRHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oroselone is a chemical compound that has been synthesized for scientific research purposes. It is a member of the flavonoid family, which are compounds known for their antioxidant and anti-inflammatory properties. Oroselone has shown potential in various scientific applications, including as an anti-cancer agent and a neuroprotective agent.

Scientific Research Applications

Oroselone has shown potential in various scientific applications. One of its most promising applications is as an anti-cancer agent. Studies have shown that oroselone can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer therapy.
Oroselone has also shown neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and inflammation, which are factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of oroselone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Oroselone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer cell growth.

Biochemical And Physiological Effects

Oroselone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation. Additionally, oroselone has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of oroselone for lab experiments is that it is relatively easy to synthesize. Additionally, it has shown promising results in various scientific applications, including as an anti-cancer agent and a neuroprotective agent.
One limitation of oroselone for lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its efficacy and safety for use in humans.

Future Directions

There are several future directions for research on oroselone. One area of research is to further understand its mechanism of action. This will help to determine its potential as a therapeutic agent for various diseases.
Another area of research is to determine the efficacy and safety of oroselone for use in humans. Clinical trials will be necessary to determine its potential as a therapeutic agent.
Finally, research can be conducted to explore the potential of oroselone in combination with other compounds for enhanced therapeutic effects. This could lead to the development of novel therapeutic approaches for various diseases.
Conclusion:
Oroselone is a chemical compound that has shown potential in various scientific applications, including as an anti-cancer agent and a neuroprotective agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. Oroselone has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While more research is needed to determine its efficacy and safety for use in humans, oroselone holds promise as a potential therapeutic agent for various diseases.

properties

CAS RN

1760-27-6

Product Name

Oroselone

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

8-prop-1-en-2-ylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H10O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-7H,1H2,2H3

InChI Key

FQCPXIJRWHRHIP-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3

Canonical SMILES

CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3

melting_point

188-189°C

Other CAS RN

1760-27-6

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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